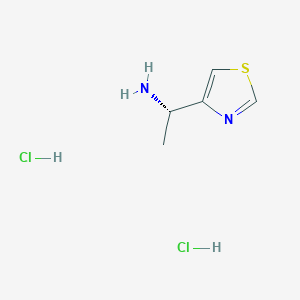

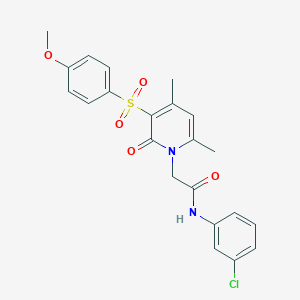

![molecular formula C9H7NO4S B2801351 2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 2241140-01-0](/img/structure/B2801351.png)

2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrole derivatives, which are similar to the compound , often involves reactions such as the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives often include processes such as oxidative coupling of diols and a broad range of primary amines . This reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound could be used in the catalytic protodeboronation of pinacol boronic esters. This process is a valuable transformation in organic synthesis, allowing for formal anti-Markovnikov alkene hydromethylation .

2. Synthesis of Indole Derivatives Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties. This compound could potentially be used in the synthesis of these indole derivatives .

3. In Vivo EPRI, MRI and Overhauser MRI Studies The feasibility of nitroxides for in vivo Electron Paramagnetic Resonance Imaging (EPRI), Magnetic Resonance Imaging (MRI) and Overhauser MRI studies have been demonstrated in numerous papers. This compound could potentially be used in these imaging studies .

4. Synthesis of Furo[2,3-b]pyrroles This compound could be used in the synthesis of Furo[2,3-b]pyrroles, which are important in various chemical reactions .

5. Organic Synthesis Carboxylic acids, such as this compound, have various applications in organic synthesis. They can be used in colorimetric and fluorogenic responses in both physiological conditions and food additives .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds of similar structure have been used in organic synthesis, particularly in the protodeboronation of alkyl boronic esters .

Mode of Action

It’s worth noting that similar compounds have been utilized in catalytic protodeboronation of alkyl boronic esters, utilizing a radical approach . This process involves the removal of a boron group from the ester, which can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

Action Environment

It’s worth noting that the success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c1-14-9(13)7-2-4-6(15-7)3-5(10-4)8(11)12/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUIXNOGJCKNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801271.png)

![3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2801272.png)

![Ethyl 2-(3-{[(4-methoxybenzyl)amino]carbonyl}-2-pyridinyl)acetate](/img/structure/B2801274.png)

![1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2801276.png)

![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)

![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)

![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)